molecular formula C14H16N2O3S2 B5608818 N-(4-{[(2,5-dimethyl-3-thienyl)sulfonyl]amino}phenyl)acetamide

N-(4-{[(2,5-dimethyl-3-thienyl)sulfonyl]amino}phenyl)acetamide

Cat. No. B5608818
M. Wt: 324.4 g/mol
InChI Key: LALKMXVPRUYGLL-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals known for their sulfonyl and acetamide groups, which are often explored for their biological activities and chemical properties. Research in this area focuses on the synthesis of derivatives with potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

Synthesis of related compounds typically involves nucleophilic substitution reactions, condensation, and the use of catalysts to introduce specific functional groups. For example, a study on the synthesis of biologically active derivatives involved pairing benzenesulfonyl chloride with amines under controlled conditions, followed by substitution at the nitrogen atom with different electrophiles to yield a series of N-substituted derivatives (Khalid et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds in this class is often analyzed using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the crystal structure of a related compound was studied to understand its intermolecular interactions, demonstrating the planarity of the heterocyclic ring and the acetamide group (Kang et al., 2011).

Chemical Reactions and Properties

The reactivity of such compounds can be influenced by the presence of the sulfonyl and acetamide groups, affecting their behavior in chemical reactions. Studies often explore their potential as intermediates in the synthesis of biologically active molecules.

Physical Properties Analysis

Physical properties, including melting points, solubility, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. The analysis of crystal structures reveals information about molecular conformation and packing in the solid state.

Chemical Properties Analysis

Chemical properties are closely related to the functional groups present in the molecule. Research on similar compounds has investigated their proton tautomerism, stereoisomerism, and interactions with biological targets to understand their reactivity and potential applications (Pyrih et al., 2023).

properties

IUPAC Name

N-[4-[(2,5-dimethylthiophen-3-yl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-9-8-14(10(2)20-9)21(18,19)16-13-6-4-12(5-7-13)15-11(3)17/h4-8,16H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALKMXVPRUYGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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